N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide
Description
N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxyethylamino group, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-19(13-6-4-3-5-7-13)17(21)15-12-14(20(22)23)8-9-16(15)18-10-11-24-2/h8-9,12-13,18H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVURNTMATCDOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Nitrobenzamide Core: The starting material, 5-nitrobenzamide, is prepared through nitration of benzamide.
Introduction of the Methoxyethylamino Group: The nitrobenzamide is then reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethylamino group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under suitable conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-cyclohexyl-2-(2-methoxyethylamino)-N-methyl-5-nitrobenzamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-aminoethanesulfonic acid: This compound also contains a cyclohexyl group but differs in its functional groups and overall structure.
N-cyclohexyl-N-{[(2-methoxyethyl)carbamoyl]carbamoyl}methanesulfonamide: Another compound with a cyclohexyl group and methoxyethyl moiety, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
